Product packaging for Deacetylcephalosporin C(Cat. No.:CAS No. 1476-46-6)

Deacetylcephalosporin C

Cat. No.: B075736
CAS No.: 1476-46-6
M. Wt: 373.38 g/mol
InChI Key: XWCFYHBHOFBVIV-JWKOBGCHSA-N
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Description

Product Overview Deacetylcephalosporin C (DAC) is a critical biochemical intermediate in the biosynthetic pathway of cephalosporin antibiotics. This compound, with the molecular formula C₁₄H₁₉N₃O₇S and a CAS registry number of 1476-46-6, is essential for researchers studying antibiotic biosynthesis, enzyme kinetics, and metabolic engineering in industrial microbiology. Key Research Applications and Value • Biosynthesis Studies: this compound is the direct precursor to cephalosporin C, the natural antibiotic from which numerous semi-synthetic cephalosporins are derived. The final step in this pathway is catalyzed by the enzyme this compound acetyltransferase (DAC-AT), which transfers an acetyl group from acetyl-CoA to the 3'-hydroxymethyl group of DAC . Studying this conversion is vital for understanding and optimizing antibiotic production. • Enzyme Mechanism Investigation: Structural biology studies, including crystal structure analysis (PDB ID: 2VAX), have captured DAC-AT in complex with this compound and other intermediates, providing crystallographic snapshots of the acetyl transfer reaction mechanism . This makes DAC an invaluable substrate for enzymology research. • Metabolic Engineering: Research demonstrates that engineered strains of fungi like Penicillium chrysogenum can be modified to express the cefG gene (encoding DAC-AT) and successfully produce and secrete significant quantities of this compound . It serves as a key metabolite for developing improved antibiotic-producing microbial cell factories. Usage and Importance For research purposes, this compound is a fundamental reagent for investigating the late-stage reactions in β-lactam biosynthesis. Its role underscores the biochemical engineering strategies aimed at enhancing the yield of cephalosporin C and its derivatives, which are crucial starting materials for many frontline antibiotics . Note: This product is intended For Research Use Only (RUO) . It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O7S B075736 Deacetylcephalosporin C CAS No. 1476-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCFYHBHOFBVIV-JWKOBGCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933157
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-46-6
Record name Deacetylcephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylcephalosporin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Deacetylcephalosporin C

Elucidation of the Deacetylcephalosporin C Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with simple amino acid precursors and culminates in the formation of the characteristic cephalosporin (B10832234) nucleus.

Precursor Compounds and Early Pathway Intermediates

The journey to this compound commences with three fundamental precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. These precursors undergo a condensation reaction, catalyzed by the non-ribosomal peptide synthetase δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS), to form the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV). nih.gov This tripeptide serves as the foundational substrate for the subsequent cyclization and ring expansion reactions that define the cephalosporin backbone.

Enzymatic Steps Leading to this compound

The transformation of the linear LLD-ACV tripeptide into this compound involves a series of precisely orchestrated enzymatic reactions.

The first crucial cyclization step is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase. wikipedia.orgnih.gov IPNS facilitates an oxidative cyclization of the LLD-ACV tripeptide to form isopenicillin N, the first bicyclic intermediate in the pathway. wikipedia.orgnih.gov This reaction establishes the core β-lactam and thiazolidine (B150603) ring structure characteristic of penicillins and is a critical branch point leading towards the cephalosporin family of antibiotics. wikipedia.org

Following its formation, isopenicillin N undergoes epimerization at the L-α-aminoadipoyl side chain to yield penicillin N. This reaction is catalyzed by isopenicillin N epimerase. nih.gov Penicillin N then serves as the substrate for the key ring expansion enzyme, deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govwikipedia.org This enzyme, a 2-oxoglutarate-dependent dioxygenase, catalyzes the oxidative expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). wikipedia.orgpnas.org This ring expansion is a defining step in the biosynthesis of all cephalosporins. nih.gov

The final step in the formation of this compound is the hydroxylation of the 3-methyl group of DAOC. This reaction is catalyzed by this compound synthase (DACS), also referred to as deacetoxycephalosporin C hydroxylase. nih.govnih.govnih.gov This enzyme is also a 2-oxoglutarate-dependent oxygenase that requires ferrous iron and molecular oxygen for its activity. nih.govwikipedia.org The enzymatic reaction involves the conversion of deacetoxycephalosporin C, 2-oxoglutarate, and O2 into this compound, succinate (B1194679), and CO2. wikipedia.org In some microorganisms, such as Acremonium chrysogenum, a single bifunctional enzyme, DAOC/DACS synthase, carries out both the ring expansion of penicillin N and the subsequent hydroxylation of DAOC. oup.comresearchgate.net In contrast, in bacteria like Streptomyces clavuligerus, these two steps are catalyzed by two distinct enzymes, DAOCS and DACS. oup.comresearchgate.net

Microbial Systems for this compound Biosynthesis

The industrial production of cephalosporin antibiotics, and therefore the biosynthesis of this compound, relies on fermentation processes using specific microorganisms. The most prominent of these are the fungus Acremonium chrysogenum (formerly known as Cephalosporium acremonium) and the bacterium Streptomyces clavuligerus. nih.govpnas.orggoogle.com These organisms possess the complete genetic and enzymatic machinery necessary to carry out the complex biosynthetic pathway from precursor amino acids to cephalosporin C, with this compound being a key intermediate. researchgate.net Other microorganisms, such as strains of Emericellopsis and other Streptomyces species, are also known to produce cephalosporins. google.com

Precursor/IntermediateEnzymeProduct
L-α-aminoadipic acid, L-cysteine, L-valineδ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS)δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV)
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV)Isopenicillin N synthase (IPNS)Isopenicillin N
Isopenicillin NIsopenicillin N epimerasePenicillin N
Penicillin NDeacetoxycephalosporin C synthase (DAOCS)Deacetoxycephalosporin C (DAOC)
Deacetoxycephalosporin C (DAOC)This compound synthase (DACS)This compound

Fungal Systems: Acremonium chrysogenum (formerly Cephalosporium acremonium)

In the filamentous fungus Acremonium chrysogenum, the biosynthesis of cephalosporin C has been extensively studied. nih.gov The conversion of penicillin N to this compound is a two-step process catalyzed by a single, bifunctional enzyme known as deacetoxycephalosporin C synthase/hydroxylase (DAOC/DAC synthase). researchgate.netoup.com This enzyme is encoded by the cefEF gene, which is part of the "late" cephalosporin gene cluster that also includes the cefG gene. nih.govresearchgate.net

The DAOC/DAC synthase enzyme possesses two distinct catalytic activities:

Deacetoxycephalosporin C synthase (DAOCS) activity : This activity, also referred to as "expandase", catalyzes the oxidative expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). oup.comresearchgate.net

This compound synthase (DACS) activity : This activity involves the hydroxylation of the 3-methyl group of DAOC to form this compound (DAC). oup.com

The bifunctional nature of this single enzyme streamlines the conversion of penicillin N to DAC within the fungal cell. nih.gov DAC is the final intermediate before the last step in the cephalosporin C pathway, where it is acetylated by this compound acetyltransferase (encoded by cefG) to yield the final product, cephalosporin C. nih.govwikipedia.org

Table 1: Key Enzymatic Step in DAC Biosynthesis in Acremonium chrysogenum

Enzyme/ProteinGeneSubstrate(s)Product(s)
Deacetoxycephalosporin C synthase/hydroxylase (DAOC/DAC synthase)cefEF1. Penicillin N2. Deacetoxycephalosporin C (DAOC)1. Deacetoxycephalosporin C (DAOC)2. This compound (DAC)

Bacterial Systems: Streptomyces clavuligerus and Amycolatopsis lactamdurans

Prokaryotic producers of cephalosporins, such as the actinomycetes Streptomyces clavuligerus and Amycolatopsis lactamdurans (also known as Nocardia lactamdurans), utilize a different enzymatic setup for the synthesis of this compound. researchgate.netresearchgate.net These bacteria produce cephamycins, which are structurally related to cephalosporins and share a common biosynthetic pathway up to DAC. nih.govresearchgate.net

In contrast to the single bifunctional enzyme found in A. chrysogenum, these bacterial systems employ two distinct, monofunctional enzymes to catalyze the conversion of penicillin N to DAC. nih.govresearchgate.net These enzymes are encoded by two separate genes, cefE and cefF: nih.gov

Deacetoxycephalosporin C synthase (DAOCS) : Encoded by the cefE gene, this enzyme is responsible for the first step, the ring expansion of penicillin N to form deacetoxycephalosporin C (DAOC). researchgate.netresearchgate.net This enzyme requires Fe(II) and 2-oxoglutarate as cofactors. nih.gov

Deacetoxycephalosporin C hydroxylase (DACS) : Encoded by the cefF gene, this enzyme catalyzes the subsequent hydroxylation of DAOC at its 3-methyl group to produce this compound (DAC). researchgate.netnih.govnih.gov

Table 2: Key Enzymatic Steps in DAC Biosynthesis in Bacterial Systems

Enzyme/ProteinGeneSubstrateProductOrganism(s)
Deacetoxycephalosporin C synthase (DAOCS)cefEPenicillin NDeacetoxycephalosporin C (DAOC)Streptomyces clavuligerus, Amycolatopsis lactamdurans
Deacetoxycephalosporin C hydroxylase (DACS)cefFDeacetoxycephalosporin C (DAOC)This compound (DAC)Streptomyces clavuligerus, Amycolatopsis lactamdurans

Comparative Analysis of Biosynthetic Pathways Across Organisms

The biosynthesis of this compound from penicillin N represents a key point of divergence between fungal and bacterial cephalosporin production pathways. The primary distinction lies in the enzymatic machinery responsible for the ring expansion and subsequent hydroxylation.

Fungal System (A. chrysogenum) : Utilizes a single, bifunctional enzyme (DAOC/DAC synthase) encoded by a fused gene, cefEF. nih.gov This enzyme carries out both the expandase and hydroxylase reactions.

Bacterial Systems (S. clavuligerus, A. lactamdurans) : Employ two separate, monofunctional enzymes—DAOCS (encoded by cefE) and DACS (encoded by cefF)—that act sequentially. nih.govresearchgate.net

This difference is a significant evolutionary marker. It is widely suggested that the fungal cefEF gene arose from a gene fusion event of the ancestral bacterial cefE and cefF genes. nih.gov This is supported by the extensive sequence similarity observed between the N-terminal and C-terminal halves of the fungal enzyme and the bacterial DAOCS and DACS enzymes, respectively.

The organization of the biosynthetic genes also differs. In A. chrysogenum, the cephalosporin genes are located in at least two separate clusters: an "early" cluster containing pcbAB and pcbC and a "late" cluster containing cefEF and cefG. nih.gov In bacteria, the genes for cephamycin biosynthesis are typically found organized in a single, large gene cluster. mdpi.com These distinct genetic and enzymatic arrangements highlight the different evolutionary paths taken by fungi and bacteria to produce the same critical intermediate, this compound.

Table 3: Comparison of Fungal and Bacterial DAC Biosynthesis

FeatureFungal System (A. chrysogenum)Bacterial Systems (S. clavuligerus, A. lactamdurans)
Enzyme(s) for Penicillin N to DAC conversion One bifunctional enzyme (DAOC/DAC synthase)Two monofunctional enzymes (DAOCS and DACS)
Gene(s) cefEF (a single fused gene)cefE and cefF (two separate genes)
Catalytic Steps Ring expansion and hydroxylation performed by the same polypeptideRing expansion and hydroxylation performed by two separate proteins
Evolutionary Implication Believed to be the result of a gene fusion eventRepresents the likely ancestral state

Enzymology and Protein Engineering of Deacetylcephalosporin C Biosynthetic Enzymes

Deacetoxycephalosporin C Synthase (DAOCS) / Expandase

Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a pivotal enzyme in the biosynthesis of cephalosporin (B10832234) antibiotics. nih.gov It belongs to the family of non-heme iron(II) and 2-oxoglutarate (2OG or α-ketoglutarate) dependent oxygenases. nih.govox.ac.uk The primary function of DAOCS is to catalyze the oxidative ring expansion of the five-membered thiazolidine (B150603) ring of penicillin N to form the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). nih.govox.ac.uknih.gov This reaction is the committed step in the biosynthetic pathway leading to cephalosporins. ox.ac.uknih.gov

Catalytic Mechanism and Cofactor Requirements (Fe2+, α-ketoglutarate, O2)

The catalytic activity of DAOCS is strictly dependent on the presence of several cofactors, primarily ferrous iron (Fe2+), α-ketoglutarate (also known as 2-oxoglutarate), and molecular oxygen (O2). nih.govwikipedia.org The enzyme is part of a large superfamily of 2-oxoacid-dependent ferrous enzymes that utilize a common mechanism to activate dioxygen for a variety of oxidative transformations. researchgate.netdntb.gov.ua

The consensus catalytic cycle begins with the formation of an enzyme-Fe(II)-α-ketoglutarate-substrate ternary complex. nih.govnih.govresearchgate.net Spectroscopic studies have shown that in the absence of the primary substrate, α-ketoglutarate binding to the Fe(II)-DAOCS complex results in a mixture of five- and six-coordinate iron sites. pnas.org However, productive chemistry proceeds via a concerted mechanism where both the cofactor (α-ketoglutarate) and the substrate (penicillin N) bind to the enzyme's active site before the reaction with O2. pnas.orgosti.gov This ternary complex then reacts with O2 to form a highly reactive ferryl-oxo intermediate (FeIV=O). nih.govresearchgate.net This powerful oxidizing species initiates the ring expansion by abstracting a hydrogen atom from the penicillin substrate. pnas.org

While a "ping-pong" or sequential mechanism, where the enzyme reacts with O2 after α-ketoglutarate binding but before substrate binding, has been proposed based on some crystallographic data, further kinetic and spectroscopic evidence supports the concerted, ternary complex mechanism as the operative pathway for DAOCS. nih.govresearchgate.netpnas.org

Substrate Specificity and Analogues

The natural substrate for DAOCS is penicillin N, which possesses an L-α-aminoadipoyl side chain. nih.govox.ac.uk While DAOCS enzymes exhibit high specificity for penicillin N, their activity towards other penicillin analogues is generally limited. nih.gov This narrow substrate spectrum, particularly the poor acceptance of the industrially important and less expensive penicillin G, has been a major driver for protein engineering efforts. researchgate.net

Despite the preference for penicillin N, various DAOCS isozymes have been shown to catalyze the ring expansion of several other penicillin analogues, albeit with varying efficiencies. oup.com Studies on recombinant DAOCS from Streptomyces clavuligerus, Streptomyces jumonjinensis, and Acremonium chrysogenum have demonstrated conversion of analogues such as:

Penicillin G

Ampicillin

Phenethicillin

Carbenicillin

Metampicillin oup.comnus.edu.sg

The enzymes generally show better conversion for analogues with aliphatic or simple aromatic side chains, like penicillin G and phenethicillin, which may mimic the α-aminoadipoyl side chain of penicillin N. oup.com They are less effective with substrates like penicillin V and amoxicillin. oup.comnus.edu.sg Protein engineering has successfully created DAOCS variants with much broader substrate specificity, capable of converting a wider range of penicillin analogues with improved catalytic activity. nih.gov

Structural Insights and Active Site Characterization

The three-dimensional structure of DAOCS has been elucidated through X-ray crystallography, providing significant insights into its function. nih.govox.ac.uknih.gov The enzyme possesses a common structural fold for its family, characterized by a "jelly roll" β-barrel. researchgate.net The active site is located within this barrel and houses the catalytic ferrous iron. nih.gov

The Fe(II) ion is coordinated by a conserved facial triad (B1167595) of amino acid residues: two histidines and one carboxylate (aspartate or glutamate). researchgate.netnih.gov X-ray absorption spectroscopy studies have confirmed this coordination environment, showing the Fe(II) bound to two histidine groups and three other nitrogen or oxygen atoms in the resting state. nih.gov Upon binding of the co-substrate α-ketoglutarate, the coordination changes, with the α-ketoglutarate binding to the iron in a bidentate fashion. nih.gov

Directed Evolution and Rational Design for Enhanced Activity

The limited activity of wild-type DAOCS on non-natural, industrially relevant substrates like penicillin G has prompted extensive research into enzyme engineering to enhance its catalytic properties. nih.govresearchgate.net Both directed evolution and rational design strategies have been successfully employed to create DAOCS variants with significantly improved activity and altered substrate specificity. nih.govnih.govresearchgate.net

A variety of mutagenesis techniques have been applied to engineer DAOCS, demonstrating the power of combining different approaches. nih.govnih.gov

Random Mutagenesis : Techniques like error-prone PCR have been used to generate libraries of DAOCS variants with random point mutations. nih.govnih.gov Screening these libraries has led to the identification of single amino acid substitutions that confer enhanced activity. nih.govnih.gov

Semirational and Rational Design : Based on the crystal structure of DAOCS, researchers have identified key residues in and around the active site and C-terminal region for targeted mutagenesis. nih.govnih.gov For example, recognizing that the C-terminal arm can impede substrate access, a series of C-terminal truncated mutants were constructed, some of which showed altered substrate specificity and increased activity. nih.govox.ac.uknih.gov Rational design, guided by structural models and an understanding of enzyme-substrate interactions, allows for more focused efforts to improve specific properties. nih.govmdpi.com

DNA Shuffling : This method has been used to recombine beneficial mutations identified through random mutagenesis, leading to the creation of multi-site mutants with additive or synergistic improvements in activity. nih.govnih.gov

Computational Approaches : With advancements in computational power, methods like molecular dynamics simulations are used to understand the molecular mechanisms behind improved activity in existing mutants and to predict new potential sites for modification. digitellinc.com

These strategies have identified several "hotspot" residues where mutations can significantly enhance the enzyme's performance on penicillin G. Many of these beneficial mutations are located within or near a unique small barrel subdomain of the enzyme. nih.govnih.gov

A primary goal of DAOCS engineering is to improve its catalytic efficiency, often measured as the kcat/Km ratio, for non-natural substrates. nih.gov Directed evolution campaigns have been highly successful in this regard, yielding mutants with dramatic increases in performance compared to the wild-type enzyme.

Through a single round of random mutagenesis, mutants with modest but significant improvements were found. Subsequent rounds involving DNA shuffling to combine these beneficial mutations resulted in a variant with a 41-fold increase in catalytic efficiency for penicillin G. nih.govnih.gov Other studies have identified different single mutations, such as N304K, that also profoundly increase the kcat/Km value for penicillin G conversion. researchgate.net

The table below summarizes the kinetic parameters for the wild-type S. clavuligerus DAOCS and several engineered variants, illustrating the substantial improvements achieved through protein engineering.

Table 1: Kinetic Parameters of Wild-Type and Mutant DAOCS for Penicillin G

Enzyme Variant kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹) Fold Improvement
Wild-Type 0.003 ± 0.000 1.15 ± 0.08 2.6 1.0
M73T 0.006 ± 0.000 1.58 ± 0.16 3.8 1.5
Y184H 0.016 ± 0.001 1.63 ± 0.19 9.8 3.8
C155Y 0.024 ± 0.001 1.62 ± 0.11 14.8 5.7
C155Y/Y184H/V275I/C281Y 0.112 ± 0.004 1.05 ± 0.11 106.7 41.0

Data sourced from studies on S. clavuligerus DAOCS. nih.gov

These engineered enzymes represent promising candidates for developing more efficient and environmentally friendly biocatalytic processes for the production of cephalosporin intermediates. nih.govresearchgate.net

Expansion of Substrate Spectrum for Penicillin Analogs

In the biosynthesis of cephalosporins, the expansion of the five-membered thiazolidine ring of the penicillin nucleus into the six-membered dihydrothiazine ring of cephalosporins is a critical step. This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase, an enzyme that acts directly on penicillin N to form deacetoxycephalosporin C (DAOC). While DAOCS naturally utilizes penicillin N, significant research has focused on engineering this enzyme to accept alternative, more accessible penicillin analogs, such as penicillin G. nih.govresearchgate.net

Initially, DAOCS from Streptomyces clavuligerus was considered to have a limited substrate scope, showing negligible activity towards penicillin G. nih.gov However, subsequent studies demonstrated that this limitation could be overcome through protein engineering. By employing strategies like random mutagenesis and rational design, researchers have successfully created DAOCS variants with enhanced catalytic efficiency for unnatural substrates like penicillin G. nih.gov

For instance, a single round of random mutagenesis on the S. clavuligerus DAOCS identified several mutants (G79E, V275I, and C281Y) with a two- to sixfold increase in the kcat/Km ratio for penicillin G compared to the wild-type enzyme. nih.gov Combining these beneficial mutations led to even greater improvements. A triple mutant (V275I, C281Y, I305M) exhibited a remarkable 13-fold increase in relative activity towards penicillin G. nih.gov These engineered enzymes facilitate the biotransformation of inexpensive penicillin G into phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA), a valuable precursor for the industrial production of semisynthetic cephalosporins. nih.govresearchgate.netresearchgate.net This enzymatic conversion represents a more environmentally friendly alternative to traditional chemical ring expansion methods. researchgate.net

Deacetylcephalosporin C Synthase (DACS) / DAOC Hydroxylase

This compound synthase (DACS), also referred to as DAOC hydroxylase, is the enzyme responsible for the hydroxylation of deacetoxycephalosporin C (DAOC) to form this compound (DAC). In bacteria such as Streptomyces clavuligerus, DACS (encoded by the cefF gene) is a distinct enzyme that follows the action of DAOCS (cefE gene product). nih.gov This contrasts with the fungal pathway in Acremonium chrysogenum, where a single bifunctional enzyme catalyzes both the ring expansion and hydroxylation steps. nih.gov

Catalytic Mechanism and Cofactor Requirements

DACS catalyzes the stereospecific hydroxylation of the C-3 methyl group of DAOC, a chemically challenging transformation. nih.govnih.gov The enzyme belongs to the family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. nih.govwikipedia.org Its catalytic activity is strictly dependent on the presence of several key cofactors.

The chemical reaction catalyzed by DACS is as follows: deacetoxycephalosporin C + 2-oxoglutarate + O₂ ⇌ this compound + succinate (B1194679) + CO₂ wikipedia.org

The essential cofactors for this reaction include:

Fe(II): A central iron atom in the active site is crucial for oxygen activation.

2-oxoglutarate (α-ketoglutarate): This co-substrate is oxidatively decarboxylated to succinate and CO₂, driving the reaction. nih.govwikipedia.org

Molecular Oxygen (O₂): DACS is an oxygenase, incorporating one atom of oxygen into the DAOC substrate to form the hydroxyl group, while the other is incorporated into succinate. wikipedia.org

A reducing agent (e.g., Ascorbic Acid): Ascorbate is typically required in vitro to maintain the active-site iron in its ferrous (Fe²⁺) state. nih.gov

Functional Characterization and Kinetic Parameters

The wild-type DACS from S. clavuligerus exhibits high specificity for its natural substrate, DAOC, but shows very low activity towards analogs like cephalosporin G (CephG). nih.gov However, protein engineering efforts have not only improved its activity on unnatural substrates but have also allowed for the characterization of its kinetic properties.

Table 1: Kinetic Parameters of Wild-Type and Engineered DACS with Cephalosporin G
EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
CefFW (Wild Type)4.2 ± 0.30.012 ± 0.0022.85
CefFGOS (Mutant)7.2 ± 0.50.42 ± 0.0258.33

Data sourced from a 2016 study on modified this compound Synthase. nih.gov

Engineered DACS for Biotransformation Applications

The native DACS from S. clavuligerus has been a key target for protein engineering to develop cost-effective biotransformation processes for producing semisynthetic cephalosporin intermediates. nih.govnih.gov The primary goal has been to enhance its catalytic activity on the inexpensive and readily available substrate analog, cephalosporin G. nih.gov

Using directed evolution strategies, including random and rational mutagenesis, researchers have successfully generated DACS variants with significantly improved performance. nih.gov One highly effective mutant, designated CefFGOS, demonstrated a 35-fold increase in kcat compared to the wild-type enzyme when acting on cephalosporin G. nih.gov

These engineered enzymes have shown great promise for industrial applications. In a process-level demonstration, the CefFGOS variant was able to achieve complete bioconversion of 18 g/L of cephalosporin G into deacetylcephalosporin G (DAG) within approximately 80 minutes. nih.govnih.gov The resulting DAG can then be converted to hydroxymethyl-7-amino-cephalosporanic acid (HACA), a crucial intermediate for manufacturing various semisynthetic cephalosporins. nih.govnih.gov This enzymatic route provides a scalable and efficient alternative to complex chemical syntheses. nih.gov

Acetyl-CoA:this compound Acetyltransferase (DAC-AT, CefG)

Acetyl-CoA:this compound Acetyltransferase, commonly known as DAC-AT or CefG, is the enzyme that performs the final catalytic step in the biosynthesis of cephalosporin C. jst.go.jpwikipedia.orgresearchgate.net

Role in the Terminal Step of Cephalosporin C Biosynthesis

The role of DAC-AT is to catalyze the O-acetylation of the C-3 hydroxymethyl group of this compound (DAC). researchgate.net This reaction utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. wikipedia.org The transfer of the acetyl group to DAC yields the final antibiotic, cephalosporin C, and coenzyme A (CoA) as a byproduct. wikipedia.org

The reaction is as follows: acetyl-CoA + this compound ⇌ CoA + cephalosporin C wikipedia.org

Genetic Linkage and Expression Profile

In the bacterium Streptomyces clavuligerus, the biosynthesis involves two separate enzymes for the steps handled by the single cefEF product in A. chrysogenum. researchgate.net The hydroxylation of deacetoxycephalosporin C (DAOC) to this compound (DAC) is catalyzed by this compound synthase (DACS), an enzyme encoded by the cefF gene. nih.gov The expression of these biosynthetic genes has been a key target for metabolic engineering. For instance, the cefF gene from S. clavuligerus has been successfully cloned and expressed in other organisms, such as Escherichia coli, to facilitate studies on the enzyme's properties and for protein engineering purposes. nih.gov Furthermore, introducing the S. clavuligeruscefF gene into A. chrysogenum has been explored as a strategy to modify the biosynthetic pathway and potentially improve yields. researchgate.net

Homology with Other Acetyltransferases

This compound acetyltransferase (DAC-AT), the enzyme that catalyzes the final step in cephalosporin C biosynthesis by acetylating DAC, shares significant structural and functional similarities with other known acetyltransferases. wikipedia.orgnih.gov Sequence analysis has revealed a close evolutionary relationship between DAC-AT and homoserine O-acetyltransferase. wikipedia.org

Structurally, DAC-AT is classified as a member of the alpha/beta hydrolase class of acetyltransferases. nih.govresearchgate.net This classification is based on its characteristic three-dimensional fold. The structural homology extends to the reaction mechanism. Like other members of this enzyme family, DAC-AT is understood to operate via a double displacement mechanism. nih.govresearchgate.net Crystallographic studies of DAC-AT in complex with its substrates have provided evidence for a stable acyl-enzyme intermediate, which is a hallmark of this mechanism. nih.gov The process involves the acetylation of a catalytic serine residue in the enzyme's active site by acetyl coenzyme A, followed by the subsequent transfer of the acetyl group to this compound. nih.gov

Enzymatic Biotransformation of this compound Precursors

The immediate precursor to this compound (DAC) in the established biosynthetic pathway is deacetoxycephalosporin C (DAOC). The conversion of DAOC to DAC is a critical hydroxylation reaction. This step is catalyzed by the enzyme this compound synthase (DACS), also referred to as DAOC hydroxylase. nih.govnih.gov DACS is a non-heme, iron-containing, 2-oxoglutarate-dependent oxygenase that transforms the inert methyl group of DAOC into a hydroxyl group to form DAC. nih.govnih.gov In A. chrysogenum, this activity is part of a bifunctional enzyme, whereas in S. clavuligerus, it is carried out by the monofunctional DACS enzyme. researchgate.net Additionally, research has shown that cell-free extracts from C. acremonium can directly convert exomethylene cephalosporin C into this compound. ox.ac.uk

Protein engineering has been employed to modify DACS for novel biotransformations. The native DACS from S. clavuligerus shows negligible activity towards the unnatural substrate cephalosporin G. nih.gov However, through directed evolution strategies, variants of the enzyme have been created with significantly enhanced catalytic efficiency for this substrate. nih.govasm.org One such engineered variant, CefFGOS, demonstrated the ability to completely convert high concentrations of cephalosporin G into its hydroxylated form, deacetylcephalosporin G (DAG). nih.govasm.org This highlights the potential for enzymatic biotransformation in producing novel cephalosporin intermediates. nih.gov

Table 1: Biotransformation of Cephalosporin G using an Engineered DACS Variant

Enzyme Variant Substrate Substrate Concentration (g/L) Product Conversion Time (minutes) Outcome Reference

Microbial Production and Strain Optimization

Genetic Engineering for Enhanced Deacetylcephalosporin C Production

Genetic engineering provides precise tools to manipulate the biosynthetic pathways of A. chrysogenum, leading to increased production of desired cephalosporins and reduction of unwanted intermediates.

The biosynthesis of Cephalosporin (B10832234) C (CPC) from its precursor penicillin N involves three key enzymatic steps encoded by the cefEF and cefG genes. The cefEF gene is bifunctional, encoding the enzyme deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), which catalyzes the conversion of penicillin N to deacetoxycephalosporin C (DAOC) and its subsequent hydroxylation to this compound (DAC). oup.comoup.com The final step, the acetylation of DAC to CPC, is catalyzed by DAC acetyltransferase, an enzyme encoded by the cefG gene. nih.govnih.govwikipedia.org

Research has shown that the cefG gene is located adjacent to the cefEF gene but is expressed in the opposite direction. nih.govasm.orgresearchgate.net Studies of their transcripts revealed that the expression level of cefG was significantly lower than that of cefEF in cultures of A. chrysogenum. nih.govresearchgate.net This suggests that the final acetylation step could be a rate-limiting factor in CPC biosynthesis.

A key strategy to improve the efficiency of the pathway is to reduce the accumulation of the intermediate DAOC, which is considered an impurity in the final product. oup.comoup.com One successful approach involves increasing the copy number of the cefEF gene. By genetically engineering strains of A. chrysogenum to contain additional copies of the expandase/hydroxylase gene, researchers were able to decrease the amount of DAOC in the fermentation broth to 50% of that in the control strain. oup.comoup.comresearchgate.net This manipulation enhances the conversion of DAOC to DAC, thereby channeling the metabolic flow towards the desired end-product and improving the purity of the cephalosporin mixture. oup.com In one study, this genetic modification led to a significant reduction in DAOC content by approximately 40–70% in large-scale fermentors. oup.com

Table 1: Impact of Increased cefEF Gene Copy Number on DAOC By-product

Fermentor ScaleChange in Cephalosporin C TiterReduction in DAOC Content
14-LNo significant change~40-70%
30,000-L3% increase~40-70%

Data sourced from studies on genetically engineered A. chrysogenum strains. oup.com

Heterologous expression, the expression of a gene in a different host organism, offers innovative routes for producing specific intermediates like DAC. One novel strategy involves constructing a recombinant fungal strain that directly produces DAC by preventing its conversion to CPC. This was achieved by expressing a cephalosporin C esterase gene from the yeast Rhodosporidium toruloides in A. chrysogenum. researchgate.net This esterase efficiently converts the end-product CPC back into DAC in vivo. The stability of DAC in the fermentation broth led to a notable 40% increase in the total cephalosporin nucleus, demonstrating a viable fermentation process for direct DAC production. researchgate.net

Another approach involves modifying the biosynthetic pathway at an earlier stage. By disrupting the native cefEF gene in A. chrysogenum and subsequently introducing the cefE gene from Streptomyces clavuligerus, which only encodes the expandase function (DAOCS), researchers created strains that accumulate DAOC. researchgate.net This engineered strain produced DAOC at levels nearly equivalent to the total β-lactams biosynthesized by the parent strain. researchgate.net While this produces DAOC, it highlights the potential of heterologous expression to precisely control pathway intermediates. Furthermore, the A. chrysogenum cefG gene has been successfully expressed in Penicillium chrysogenum, indicating the feasibility of transferring parts of the cephalosporin pathway to other antibiotic-producing fungi. researchgate.net

The level of gene expression is critically dependent on the strength and regulation of promoters. mdpi.commdpi.com A promoter is a DNA sequence that initiates the transcription of a particular gene. mdpi.com In the context of DAC production, selecting an appropriate promoter is crucial for optimizing the expression of key biosynthetic genes.

In the heterologous expression of the cephalosporin C esterase gene in A. chrysogenum, two different promoters were successfully used: the gene's own endogenous promoter from R. toruloides and the strong trpC promoter from Aspergillus nidulans. researchgate.net Both promoters were effective under standard A. chrysogenum fermentation conditions, indicating flexibility in the choice of expression systems. researchgate.net The use of well-characterized, strong promoters from related fungal species is a common strategy to achieve high-level expression of heterologous genes. mdpi.com

Promoter engineering is another powerful tool. By creating and screening mutant libraries of promoters, it is possible to fine-tune expression levels for maximum productivity. For instance, a high-throughput screening method using flow cytometry was developed to screen a mutant library of the constitutive promoter BBa_J23105 to optimize the expression of cephalosporin C acylase in E. coli. nih.gov This approach led to a mutant that increased enzyme activity by 3.47 times compared to the original strain, demonstrating the potential of promoter engineering to significantly boost the production of pathway enzymes. nih.gov

Metabolic Engineering Strategies for this compound Biosynthesis

Metabolic engineering focuses on the directed improvement of cellular properties through the modification of metabolic pathways. lbl.govresearchgate.net It involves analyzing the flow of metabolites and optimizing cellular processes to enhance the production of the target compound.

Metabolic flux analysis (MFA) is a key tool for identifying bottlenecks in a biosynthetic pathway by quantifying the rates of metabolic reactions. In the production of cephalosporins, MFA helps to understand how carbon is distributed among various metabolic routes, including cell growth and antibiotic synthesis.

A study on A. chrysogenum utilized MFA to evaluate a novel substrate co-feeding strategy. The analysis revealed that by co-feeding glucose and soybean oil, the carbon fluxes directed towards the CPC synthesis pathway were increased approximately 2.2-fold compared to a process using only soybean oil. researcher.life This increased flux is a direct indicator of enhanced metabolic efficiency towards the desired product, providing a quantitative understanding of the improvements achieved through process optimization. By pinpointing which pathways are favored under different conditions, MFA guides further genetic modifications or process adjustments to channel more precursors towards DAC and CPC.

The choice of carbon source and the feeding strategy are critical factors that affect both cell growth and antibiotic production. nih.gov Different carbon sources can influence the metabolic state of the fungus and the efficiency of precursor supply. Sucrose has been found to support greater CPC production than glucose in fed-batch fermentations. nih.gov Furthermore, optimizing the composition of the fermentation medium using statistical methods has identified key components for maximizing yield. One study found that a combination of soya oil (40g/l), beet molasses (180g/l), and corn steep liquor (330g/l) was optimal for CPC production. nih.gov

A significant challenge in cephalosporin fermentation is the accumulation of the by-product deacetoxycephalosporin C (DAOC). oup.com Advanced feeding strategies have been developed to address this issue. A DO-Stat (dissolved oxygen-based statistical) co-feeding strategy, which combines glucose and soybean oil during the main production phase, has proven highly effective. This method not only increased the final CPC concentration from 25.3 g/L to 31.9 g/L but also drastically reduced the accumulation of DAOC. researcher.life

Table 2: Effect of Substrate Feeding Strategy on CPC Production and DAOC By-product

Feeding StrategyFinal CPC Concentration (g/L)Final DAOC Concentration (g/L)DAOC/CPC Ratio (%)
Sole Soybean Oil25.30.321.26%
Glucose & Soybean Oil Co-feed31.90.0920.28%

Data from a study on A. chrysogenum fermentation. researcher.life

As shown in the table, the co-feeding strategy reduced the final DAOC concentration to 0.092 g/L and brought the DAOC/CPC ratio down to 0.28%, which is well within the quality standards for industrial production (below 0.5%). researcher.life This demonstrates a successful integration of metabolic understanding and process control to optimize both product yield and purity.

Overcoming Biosynthetic Bottlenecks

The efficient synthesis of this compound (DAC) is often constrained by several rate-limiting steps within the cephalosporin biosynthetic pathway. Identifying and alleviating these bottlenecks is a primary focus of metabolic engineering.

Kinetic modeling and sensitivity analysis have pointed to δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, the initial enzyme in the pathway, as a primary rate-limiting step. umn.edu However, simply increasing the activity of this enzyme can shift the bottleneck downstream. Once ACV synthetase activity is enhanced, the bifunctional enzyme deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS), also known as expandase/hydroxylase and encoded by the cefEF gene, often becomes the new limiting factor. umn.edu This enzyme catalyzes the final two steps leading to DAC: the ring expansion of penicillin N to deacetoxycephalosporin C (DAOC) and the subsequent hydroxylation of DAOC to DAC. researchgate.net An imbalance in these activities can lead to the accumulation of DAOC, an undesirable byproduct in the final fermentation broth. researchgate.net

Another critical bottleneck involves the final acetylation step from DAC to cephalosporin C (CPC), catalyzed by this compound acetyltransferase (encoded by cefG). The transcription of cefG is often much lower than that of cefEF, leading to the accumulation of DAC in metabolites because it cannot be efficiently converted into CPC. nih.gov

Furthermore, the entire fermentation process is highly aerobic, and the key rate-limiting enzymes are oxygen-dependent. nih.gov An insufficient supply of dissolved oxygen can severely hamper productivity. A novel approach to address this involves modulating the cell's natural recycling process, autophagy. Disrupting autophagy-related genes, such as Acatg1 and Acatg8, has been shown to prevent the degradation of cephalosporin biosynthetic enzymes and peroxisomes, leading to their accumulation and a remarkable enhancement in CPC (and by extension, DAC) production. nih.govresearchgate.net

Strategies to overcome these bottlenecks are summarized in the table below.

Identified BottleneckEnzyme/Process InvolvedStrategy for MitigationOutcome
Initial Precursor Synthesis ACV SynthetaseAmplification of the corresponding gene (pcbAB)Increased initial pathway flux. umn.edu
Penicillin N Conversion Expandase/Hydroxylase (cefEF)Introduction of additional copies of the cefEF geneReduced accumulation of DAOC intermediate by up to 50%. umn.eduresearchgate.net
Final Acetylation Step DAC Acetyltransferase (cefG)Overexpression of the cefG geneImproved conversion of DAC to the final product, Cephalosporin C. nih.govnih.gov
Oxygen Limitation Oxygen-requiring enzymes (e.g., expandase/hydroxylase)Introduction of the bacterial hemoglobin gene (vgb)Maintained higher specific growth and production rates, leading to a 4-5 fold higher yield. nih.gov
Enzyme Degradation AutophagyDisruption of autophagy-related genes (Acatg1, Acatg8)Accumulation of biosynthetic enzymes and peroxisomes, significantly enhancing CPC yield. nih.gov

Strain Improvement Programs and Mutagenesis for this compound Accumulation

For decades, the primary method for increasing the industrial production of secondary metabolites like this compound has been through extensive strain improvement programs. nih.gov These programs have historically relied on classical techniques of random mutagenesis followed by rigorous screening to identify superior producer strains. nih.govmdpi.com This approach, often called Classical Strain Improvement (CSI), has been remarkably successful, leading to strains with yields hundreds of times greater than the original wild-type isolates. nih.gov More recently, these traditional methods have been augmented and, in some cases, replaced by modern, targeted genetic engineering approaches that allow for precise and rational modifications to the organism's genome. researchgate.net

Classical Mutagenesis and Screening

Classical strain improvement involves subjecting a microbial population to mutagenic agents to induce random mutations throughout the genome, followed by a high-throughput screening process to isolate rare mutants with enhanced production characteristics. nih.govabo.fi This iterative "mutate-and-screen" cycle has been the cornerstone of industrial antibiotic production.

The fungus Acremonium chrysogenum (also known as Hapsidospora chrysogena) is the exclusive industrial producer of cephalosporin C. nih.gov Its development from a wild-type strain into a high-yielding (HY) industrial producer is a prime example of a successful CSI program. Over a period of many years, the wild-type strain ATCC 11550 underwent as many as 47 rounds of random mutagenesis and screening. nih.gov

Mutagenic Agents Used:

Physical Mutagens: Ultraviolet (UV) irradiation. nih.govdaneshyari.com

Chemical Mutagens: N-Nitroso-N-methylurea, N-Nitrosomethylbiuret, and 1-Methyl-3-nitro-1-nitrosoguanidine (NTG). nih.govdaneshyari.com

Screening Methods:

Initial Stages: Screening was performed for antibiotic activity against penicillin N-resistant bacterial strains, such as Alcaligenes faecalis. This allowed for the selection of fungal variants that were improved in the production of cephems, the core structure of later-stage cephalosporins. nih.gov

Later Stages: As technology advanced, screening shifted to direct chemical analysis using High-Performance Liquid Chromatography (HPLC). This enabled the precise selection of strains that not only produced high levels of the final product, cephalosporin C, but also accumulated insignificant amounts of intermediates like deacetoxycephalosporin C (DAOC) and this compound (DAC). nih.govmdpi.com

The results of these long-term programs were dramatic, as illustrated by the data below.

StrainDescriptionCephalosporin C Titer (mg/L)Fold Increase (Approx.)
A. chrysogenum ATCC 11550 Wild-Type (WT)25 - 701x
A. chrysogenum RNCM F-4081D High-Yielding (HY) after CSI9,000 - 12,000+~200-300x

Data sourced from comparative genomic analysis of wild-type and high-yielding strains. nih.gov

Modern Genetic Approaches for High-Yield Strains

With advancements in molecular biology, the focus of strain improvement has shifted towards rational metabolic engineering. researchgate.net These modern approaches utilize precise genetic tools to manipulate specific genes and pathways to enhance the production of this compound and its derivatives.

More advanced genome editing tools like CRISPR/Cas9 are now being applied to A. chrysogenum, allowing for highly efficient and targeted modifications, such as gene knockouts, insertions, and promoter replacements, to optimize the metabolic network for overproduction. nih.govmdpi.com Another powerful technique is genome shuffling, which can be used for strain improvement when detailed genomic sequence information is lacking. core.ac.uk

The table below details several modern genetic strategies and their reported impact on production.

Genetic StrategyGene(s) TargetedModificationImpact on Production
Gene Amplification cefEF and cefGIntroduction of extra gene copies15-40% increase in Cephalosporin C production. nih.gov
Intermediate Reduction cefEFIncreased copy numberReduced deacetoxycephalosporin C (DAOC) levels to 50% of the control strain. researchgate.net
Transport Enhancement cefP and cefROverexpressionDecreased accumulation of penicillin N and promoted a ~50% yield increase of Cephalosporin C. nih.gov
Autophagy Modulation Acatg8Gene disruptionRemarkable enhancement of Cephalosporin C yield due to accumulation of biosynthetic enzymes. nih.gov

These modern techniques, built upon the foundation of knowledge gained from classically improved strains, continue to push the boundaries of microbial production of this compound.

Role As a Biotechnological Precursor

Deacetylcephalosporin C as an Intermediate for Semi-synthetic Cephalosporins

The significance of this compound in medicinal chemistry lies in its role as a precursor for developing advanced cephalosporin (B10832234) derivatives. cymitquimica.com It is a natural secondary metabolite produced by the filamentous fungus Acremonium chrysogenum during the biosynthesis of Cephalosporin C (CPC). nih.gov In this pathway, Deacetoxycephalosporin C (DAOC) undergoes hydroxylation by a cytoplasmic hydroxylase to generate this compound. nih.gov This step introduces a key functional group that is critical for subsequent modifications.

7-Amino-cephalosporanic acid (7-ACA) is the fundamental nucleus for the vast majority of semi-synthetic cephalosporin antibiotics. nih.gov Traditionally, 7-ACA is produced from Cephalosporin C (CPC), for which this compound is a direct precursor. nih.gov The conversion of CPC to 7-ACA was initially dominated by chemical methods, which were often costly and environmentally hazardous. nih.gov

Modern biotechnology has shifted towards enzymatic and chemoenzymatic processes. wikipedia.org A widely adopted industrial method is a two-step enzymatic conversion where CPC is first treated with D-amino acid oxidase (DAO) to form an intermediate, which is then converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.gov A second enzyme, GL-7-ACA acylase, cleaves the glutaryl side chain to yield the final 7-ACA product. nih.gov More recent innovations have led to a single-step bioconversion using a cephalosporin C acylase (CCA) enzyme. nih.govnih.gov

This compound and its related enzymatic pathways are also central to producing Hydroxymethyl-7-amino-cephalosporanic acid (HACA), another vital intermediate. nih.govasm.org HACA can be synthesized from 7-ACA through deacetylation. nih.gov Enzymatic methods utilizing this compound synthase (DACS) have been developed to create cost-effective routes for manufacturing both 7-ACA and HACA from alternative precursors like cephalosporin G, highlighting the versatility of the enzymes involved in DAC's natural biosynthesis. nih.govasm.orgnih.gov

The core structure derived from this compound is a scaffold for creating novel cephalosporin derivatives with enhanced pharmacological properties. cymitquimica.com Researchers modify the side chains of the 7-ACA nucleus to improve antibacterial spectrum, efficacy against resistant strains, and pharmacokinetic profiles.

Recent research has focused on synthesizing new cephalosporin derivatives with unique moieties to combat rising antibiotic resistance. For example, the incorporation of cyclic disulfide groups, such as asparagusic acid, into the cephalosporin structure has been shown to improve activity against Gram-negative bacteria like Pseudomonas aeruginosa and to reduce biofilm formation. biorxiv.orguzh.ch Other studies have involved creating cephalosporin-thiol conjugates designed to act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to many β-lactam antibiotics. nih.gov One such conjugate demonstrated potent inhibition of IMP-type MBLs and was able to restore the antibacterial activity of meropenem (B701) against resistant bacterial isolates. nih.gov These examples underscore the enduring importance of the cephalosporin framework, originating from intermediates like this compound, in the development of next-generation antibiotics.

Biotransformation Processes Utilizing this compound and its Precursors

Biotransformation processes that leverage the enzymes involved in the this compound pathway are at the forefront of creating more efficient and sustainable methods for producing antibiotic intermediates. These processes often utilize engineered enzymes and whole-cell biocatalysts to perform complex chemical conversions under mild conditions.

A significant advancement in cephalosporin intermediate manufacturing involves the use of a modified this compound synthase (DACS). DACS is the enzyme that naturally converts DAOC to DAC. nih.govasm.org Through directed evolution and protein engineering, this enzyme has been adapted to efficiently act on an unnatural and inexpensive substrate, Cephalosporin G. nih.govnih.gov

This engineered DACS variant catalyzes the hydroxylation of Cephalosporin G to produce Deacetylcephalosporin G (DAG). nih.govnih.gov DAG is a valuable intermediate because its phenylacetyl side chain can be easily cleaved by penicillin G amidase. asm.orgnih.gov Following the conversion to DAG, a subsequent enzymatic reaction can completely transform it into HACA, a key building block for semi-synthetic cephalosporins. nih.govnih.govasm.org This biocatalytic strategy provides a cost-effective and novel route for synthesizing HACA, bypassing more expensive starting materials. asm.org

Table 1: Biotransformation of Cephalosporin G to HACA
StepSubstrateEnzymeProductConversion TimeReported Concentration
1Cephalosporin GEngineered this compound synthase (CefFGOS)Deacetylcephalosporin G (DAG)~80 minutes18 g/liter
2Deacetylcephalosporin G (DAG)Penicillin G amidaseHydroxymethyl-7-amino-cephalosporanic acid (HACA)~30 minutesComplete Conversion

This table summarizes the two-step enzymatic process for converting Cephalosporin G into HACA, as demonstrated in research on engineered DACS enzymes. nih.govnih.gov

The use of whole-cell biocatalysts represents a highly effective strategy for industrial-scale production of cephalosporin intermediates. appleacademicpress.comtaylorfrancis.com Instead of using isolated and purified enzymes, this approach utilizes engineered microorganisms, such as Escherichia coli, that are programmed to express the necessary catalytic enzymes. nih.gov This method is often more cost-effective, as it eliminates the need for complex enzyme purification, and the cellular environment can help maintain enzyme stability and regenerate necessary cofactors. nih.gov

The biotransformation of Cephalosporin G to DAG and subsequently to HACA has been successfully demonstrated using whole-cell systems, proving its efficacy and industrial scalability. nih.govasm.org Research has shown that engineered E. coli strains can achieve complete bioconversion of high concentrations of the substrate in a short time frame with reproducible results. nih.govnih.gov The stability of the engineered enzymes over several days and their high-level expression in a soluble form further support the commercial viability of this process. nih.govnih.gov This environmentally compatible enzymatic process is a favorable alternative to complex and polluting chemical synthesis methods, facilitating more efficient and sustainable industrial manufacturing of key antibiotic precursors. nih.gov

Advanced Analytical Methodologies in Deacetylcephalosporin C Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Deacetylcephalosporin C and other cephalosporins in various matrices, including fermentation broths and purified samples. nih.govresearchgate.net This method offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative assessments. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for cephalosporin (B10832234) analysis. nih.gov In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. nih.govsysrevpharm.orgnih.gov The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of ionizable compounds like this compound. hplc.eu

Detection is most commonly achieved using an ultraviolet (UV) detector, as cephalosporins possess chromophores that absorb light in the UV region, typically between 240 nm and 265 nm. nih.govinformahealthcare.com The choice of wavelength can be optimized to maximize sensitivity for this compound.

Detailed research findings have established various HPLC methods for the analysis of cephalosporins. For instance, a study might utilize a C18 column with a mobile phase of acetonitrile and a potassium dihydrogen orthophosphate buffer at a specific pH and flow rate to achieve separation. nih.gov The retention time of this compound under these conditions allows for its identification, while the peak area is proportional to its concentration, enabling quantification.

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column)C18 reverse-phaseC8 reverse-phaseMicrobonded propylamine silica
Mobile PhaseAcetonitrile and 0.04 M potassium dihydrogen orthophosphate (pH 6.0)0.1 M ammonium acetate buffer (pH 5.6) and Acetonitrile (95:5 v/v)Acetic acid, methanol, acetonitrile, and water (2:4:7.5:86.5)
Flow Rate1.3 mL/min0.8 mL/minNot specified
DetectionUV at 240 nmUV at 250 nmNot specified

Mass Spectrometry for Structural Elucidation and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of chemical structures. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for analyzing complex mixtures and identifying unknown compounds.

For the structural elucidation of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. ESI allows for the gentle ionization of molecules, often producing the protonated molecular ion [M+H]⁺, which provides the molecular weight of the compound. icm.edu.pl Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the precursor ion of interest is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound, like other cephalosporins, often involves the characteristic cleavage of the β-lactam ring, providing valuable structural confirmation. researchgate.netresearchgate.net

Mass spectrometry is also pivotal in metabolic pathway analysis. By using isotopically labeled precursors, researchers can trace the incorporation of these labels into this compound and other intermediates in the cephalosporin C biosynthetic pathway. This allows for the confirmation of the metabolic route and the identification of key enzymatic steps. For example, ion-pair reversed-phase liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry has been used to measure secondary metabolites in cephalosporin C fermentation, providing insights into the biosynthetic process. researchgate.net

Enzymatic Assays for Kinetic Parameter Determination

Enzymatic assays are crucial for characterizing the enzymes involved in the biosynthesis and modification of this compound. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into enzyme-substrate affinity and catalytic efficiency.

Two key enzymes in the later stages of cephalosporin C biosynthesis are deacetoxycephalosporin C synthase (DAOCS), which can hydroxylate deacetoxycephalosporin C (DAOC) to form DAC, and this compound acetyltransferase (DAC-AT), which acetylates DAC to produce cephalosporin C. nih.govwikipedia.org

To determine the kinetic parameters of these enzymes, researchers typically measure the rate of product formation or substrate consumption over time at varying substrate concentrations. The product, this compound, can be quantified using HPLC. nih.gov By fitting the initial reaction rates to the Michaelis-Menten equation, the Km and Vmax (maximum reaction rate) can be calculated. The kcat can then be determined from Vmax if the enzyme concentration is known.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Deacetoxycephalosporin/deacetylcephalosporin C synthase (Wild-type)Penicillin G6.02 +/- 0.97Not specifiedNot specified
Deacetoxycephalosporin/deacetylcephalosporin C synthase (Δ310/N305L/M306I triple mutant)Penicillin G2.00 +/- 0.47Not specifiedNot specified

Molecular Biology Techniques (RT-qPCR, Southern Analysis) for Gene Expression Studies

Molecular biology techniques are essential for studying the genes that encode the enzymes responsible for this compound biosynthesis. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and Southern analysis are two powerful methods used to investigate gene expression and gene organization, respectively.

RT-qPCR is a highly sensitive technique used to quantify the expression levels of specific genes. nih.gov In the context of this compound research, RT-qPCR can be used to measure the transcript levels of genes such as cefEF (encoding DAOC/DAC synthase) and cefG (encoding DAC acetyltransferase) in cephalosporin-producing fungi like Acremonium chrysogenum. nih.govresearchgate.net By comparing the expression levels of these genes under different fermentation conditions or in different fungal strains, researchers can gain insights into the regulation of the cephalosporin C biosynthetic pathway. For instance, studies have shown that the transcription levels of cefEF and cefG can differ significantly, which can lead to the accumulation of DAC. nih.gov

Southern analysis, or Southern blotting, is a technique used to detect specific DNA sequences in a complex DNA sample. nih.gov It can be used to determine the copy number of a particular gene and to analyze the organization of genes within a cluster. The genes for β-lactam antibiotic biosynthesis are often found in clusters on the chromosome. nih.govembopress.org Southern analysis can be employed to study the structure of the cephalosporin biosynthesis gene cluster in different producing organisms, providing information about gene linkage and potential rearrangements that may have occurred during strain improvement programs.

Emerging Research Directions and Future Perspectives

Rational Engineering Strategies for Improved Biocatalysts

The efficiency of deacetylcephalosporin C production is intrinsically linked to the performance of the enzymes involved in its biosynthetic pathway. Consequently, significant research has been dedicated to rationally engineering these biocatalysts to exhibit superior activity, stability, and substrate specificity. Key enzymes targeted for these modifications include deacetoxycephalosporin C synthase (DAOCS) and this compound synthase (DACS), as well as cephalosporin (B10832234) C acylase.

Rational design, a cornerstone of protein engineering, leverages detailed knowledge of an enzyme's three-dimensional structure and its structure-function relationship to introduce specific, targeted modifications. eolss.net This approach, often complemented by computational modeling, aims to create improved protein molecules. nih.govrsc.orgcaver.czresearchgate.net

One of the primary techniques employed is site-directed mutagenesis , a method used to make specific and intentional changes to the DNA sequence of a gene. citius.technology This allows researchers to alter amino acids at precise locations within an enzyme's active site or other critical regions to enhance its catalytic properties. For instance, site-directed mutagenesis of the cephalosporin C acylase from Pseudomonas sp. SE83 at six specific points resulted in a variant with an 8.5-fold increase in specific activity towards cephalosporin C. nih.gov Similarly, strategic mutations in deacetoxycephalosporin C synthase (DAOCS) from Streptomyces clavuligerus have led to mutants with significantly increased activity toward penicillin G, a more readily available substrate. nih.govresearchgate.net

Directed evolution , which mimics the process of natural selection in a laboratory setting, offers a powerful alternative for enzyme improvement. illinois.educaltech.edunobelprize.org This strategy involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired characteristics. For example, directed evolution of deacetoxycephalosporin C synthase from Streptomyces clavuligerus yielded a mutant with a 41-fold higher catalytic efficiency for converting penicillin G. nih.gov By combining random mutagenesis with DNA shuffling and site-directed mutagenesis, researchers have successfully engineered a glutaryl-7-amino cephalosporanic acid acylase to be up to 100-fold more efficient in its activity on cephalosporin C. nih.gov

The following table summarizes notable examples of rational engineering applied to enzymes relevant to this compound production:

EnzymeOrganism of OriginEngineering StrategyKey Improvement
Deacetoxycephalosporin C synthase (DAOCS)Streptomyces clavuligerusDirected Evolution41-fold increase in kcat/Km for penicillin G nih.gov
Glutaryl-7-amino cephalosporanic acid acylasePseudomonas N176Directed Evolution & Site-Directed MutagenesisUp to 100-fold increase in cephalosporin C/glutaryl-7-amino cephalosporanic acid catalytic efficiency nih.gov
Cephalosporin C acylasePseudomonas sp. SE83Site-Directed Mutagenesis8.5-fold increase in specific activity towards cephalosporin C nih.gov
This compound synthase (DACS)Streptomyces clavuligerusDirected Evolution & Rational DesignEnhanced catalytic efficiency for the conversion of cephalosporin G nih.gov

Exploration of New Biotransformation Substrates and Analogues

The economic feasibility of this compound production can be significantly enhanced by utilizing alternative, more cost-effective substrates. A major focus of current research is the biotransformation of readily available penicillin analogues into valuable cephalosporin intermediates. nih.govresearchgate.netresearchgate.netiosrjournals.org

Penicillin G, an inexpensive and abundant precursor, is a particularly attractive substrate for bioconversion. nih.govnih.goviosrjournals.orgnih.gov The enzyme deacetoxycephalosporin C synthase (DAOCS) is capable of catalyzing the ring expansion of the five-membered thiazolidine (B150603) ring of penicillin G into the six-membered dihydrothiazine ring characteristic of cephalosporins, yielding deacetoxycephalosporin G (DAOG). iosrjournals.org However, the native enzyme exhibits low activity towards this unnatural substrate. Consequently, extensive protein engineering efforts, as detailed in section 7.1, have been undertaken to improve the catalytic efficiency of DAOCS for penicillin G.

Another promising substrate is cephalosporin G, which can be efficiently converted to deacetylcephalosporin G (DAG) by engineered variants of this compound synthase (DACS). nih.govresearchgate.net One study demonstrated the complete bioconversion of 18 g/liter of cephalosporin G into DAG in approximately 80 minutes using a selected DACS mutant. nih.gov This is significant because DAG can subsequently be converted to hydroxymethyl-7-amino-cephalosporanic acid (HACA), a key intermediate for the synthesis of several semisynthetic cephalosporins. nih.gov

The exploration of new substrates is not limited to naturally occurring penicillins. Researchers are also investigating the enzymatic synthesis of novel cephalosporin derivatives by providing the biosynthetic enzymes with synthetic analogues of their natural substrates. nih.govnih.govmdpi.comscispace.comtandfonline.comnjtech.edu.cnnih.gov This approach opens up the possibility of creating a diverse range of cephalosporin-based compounds with potentially novel or improved therapeutic properties.

The following table highlights some of the key biotransformation reactions being explored:

Original SubstrateBiocatalystProductSignificance
Penicillin GEngineered Deacetoxycephalosporin C synthase (DAOCS)Deacetoxycephalosporin G (DAOG)Utilizes an inexpensive and abundant precursor. iosrjournals.org
Cephalosporin GEngineered this compound synthase (DACS)Deacetylcephalosporin G (DAG)Provides an alternative route to valuable cephalosporin intermediates like HACA. nih.gov
Penicillin NDeacetoxycephalosporin C synthase (DAOCS)Deacetoxycephalosporin CThe natural biosynthetic pathway. wikipedia.org
7-amino-3-nor-cephalosporanic acidComputationally Designed Esterase MutantCeftizoximeDemonstrates the potential for creating novel biocatalysts for third-generation cephalosporin synthesis. nih.gov

Sustainable Bioprocess Development for Cephalosporin Intermediates

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. In the context of cephalosporin intermediates, this translates to a shift away from traditional chemical synthesis methods, which often involve harsh reaction conditions and the use of hazardous chemicals, towards greener biocatalytic routes. nih.govresearchgate.net

Enzymatic conversions offer several advantages over chemical synthesis, including higher specificity, milder reaction conditions (ambient temperature and pressure, neutral pH), and reduced generation of toxic waste. nih.gov The development of robust and efficient biocatalysts, as discussed in the preceding sections, is a critical enabler of sustainable bioprocesses for this compound and other cephalosporin intermediates.

A key aspect of sustainable bioprocess development is the optimization of fermentation and bioconversion conditions to maximize product yield and minimize resource consumption. This includes optimizing media composition, pH, temperature, and aeration. Furthermore, the use of whole-cell biocatalysts, where the necessary enzymes are contained within microbial cells, can offer advantages in terms of enzyme stability and ease of separation from the reaction mixture. For example, a whole-cell process using Escherichia coli has been developed for the bioconversion of penicillins. nih.gov

The principles of green chemistry are also being applied to the downstream processing of cephalosporin intermediates. This includes the use of environmentally benign solvents and the development of efficient purification methods that minimize waste generation.

The overarching goal is to create an integrated and sustainable bioprocess that is not only economically competitive but also has a minimal environmental footprint. This involves a holistic approach that considers the entire life cycle of the product, from the sourcing of raw materials to the final disposal of waste.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of Deacetylcephalosporin C (DAC) from precursor molecules?

DAC biosynthesis involves a multi-step pathway starting with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. Critical enzymes include:

  • PcbAB (ACV synthetase) for forming the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
  • PcbC (isopenicillin N synthase) for cyclizing ACV into isopenicillin N.
  • CefD/CefEF for epimerization and ring expansion to deacetoxycephalosporin C (DAOC).
  • CefF (hydroxylase) for converting DAOC to DAC via hydroxylation at the C-3' position .
  • CefG (acetyltransferase) in later stages for converting DAC to cephalosporin C, though DAC accumulation may occur if this step is rate-limiting .

Q. How is this compound characterized and quantified in microbial cultures?

Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : Used to separate DAC from related compounds (e.g., DAOC, cephalosporin C) based on retention times. UV detection at 260 nm is common, but specificity can be enhanced via enzymatic pretreatment (e.g., cephalosporinase) .
  • Enzymatic Assays : DAC-specific acetyltransferases or deacetylases (e.g., EC 3.1.1.41) can be employed to measure activity, with acetate release quantified colorimetrically .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in substrate specificity of DAC acetyltransferase (DAC-AT) across microbial species?

  • Comparative Enzyme Kinetics : Purify DAC-AT from Cephalosporium acremonium (encoded by cefG) and Streptomyces clavuligerus (separate DAOCS/DACS enzymes) to compare kinetic parameters (Km, Vmax) for substrates like acetyl-CoA .
  • Genetic Complementation : Introduce cefG into DAC-AT-deficient strains (e.g., C. acremonium ATCC 20371) to assess functional restoration of cephalosporin biosynthesis .
  • Structural Analysis : Resolve 3D structures of DAC-AT homologs (e.g., via X-ray crystallography) to identify active-site residues influencing substrate binding .

Q. How does targeted chromosomal insertion of biosynthetic genes enhance precursor flux toward DAC production?

  • Case Study : Insertion of the lat gene (lysine 6-aminotransferase) into S. clavuligerus increased α-aminoadipic acid (α-AAA) precursor flux, elevating cephamycin C and O-carbamoyl-DAC levels fivefold. Flux balance analysis (FBA) confirmed pathway bottlenecks .
  • Methodology : Use homologous recombination or CRISPR-Cas9 to integrate genes under strong promoters. Monitor intermediates via LC-MS and validate with enzyme activity assays (e.g., LAT activity) .

Q. What methodological challenges arise in optimizing DAC quantification during continuous fermentation?

  • On-Line HPLC : Requires robust column stability (e.g., C18 phases resistant to matrix effects) and automation for 250+ hour runs. Calibration with spiked standards ensures accuracy amid microbial metabolite interference .
  • Data Contradictions : Discrepancies between enzymatic and HPLC results may arise from co-eluting impurities. Validate via tandem mass spectrometry (LC-MS/MS) or enzymatic degradation controls .

Q. How do transcriptional regulators influence DAC biosynthesis in Acremonium chrysogenum?

  • Regulatory Gene Analysis : The SARP-type activator ccaR controls expression of cefEF-cefG clusters. Knockout strains show reduced DAC/cephalosporin C titers, confirmed via qRT-PCR and Western blotting .
  • Chromatin Immunoprecipitation (ChIP) : Identify ccaR binding sites upstream of cefEF and cefG to map regulatory networks .

Methodological Guidance

Designing a robust experimental workflow for DAC pathway engineering:

  • Step 1 : Use RNA-seq to identify rate-limiting genes (e.g., cefG) under industrial fermentation conditions .
  • Step 2 : Optimize gene expression via codon-optimized synthetic constructs or promoter engineering (e.g., tef1 strong promoter) .
  • Step 3 : Validate using chemostat cultures with controlled nutrient feed. Quantify DAC via HPLC and correlate with transcript/protein levels .

Addressing data reliability in DAC-related enzyme assays:

  • Controls : Include negative controls (heat-inactivated enzymes) and substrate blanks to exclude non-specific reactions .
  • Statistical Validation : Apply ANOVA to compare triplicate assays, with p < 0.05 indicating significance. Report standard deviations for activity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.